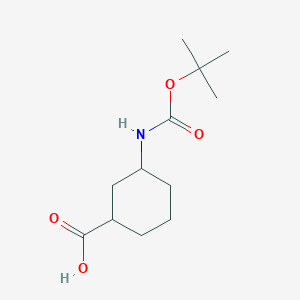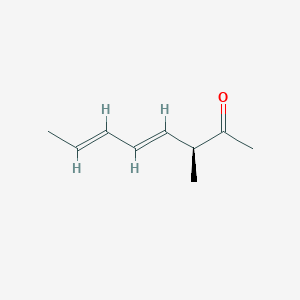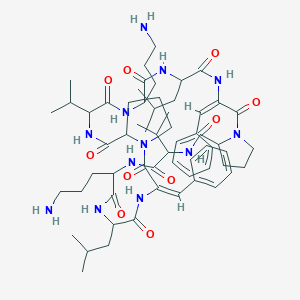
Phe-gramicidin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phe-gramicidin S is a cyclic lipopeptide antibiotic that is produced by Bacillus subtilis. It is a potent antibiotic that has been shown to have activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Phe-gramicidin S has gained attention in recent years due to its potential as a therapeutic agent in the treatment of bacterial infections.
Wirkmechanismus
Phe-gramicidin S exerts its antimicrobial activity by disrupting the bacterial cell membrane. The peptide binds to the membrane, causing the formation of pores that allow the leakage of cellular contents and ultimately leading to bacterial death. The fatty acid tail of Phe-gramicidin S is important for its activity, as it allows the peptide to anchor to the membrane and facilitate pore formation.
Biochemische Und Physiologische Effekte
In addition to its antimicrobial activity, Phe-gramicidin S has been shown to have other biochemical and physiological effects. Studies have shown that Phe-gramicidin S can induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and ultimately bacterial death. Additionally, Phe-gramicidin S has been shown to have immunomodulatory effects, including the stimulation of cytokine production and the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Phe-gramicidin S has several advantages as a tool for laboratory experiments. Its potent antimicrobial activity allows for the selective targeting of bacteria, making it useful for studying bacterial physiology and metabolism. Additionally, Phe-gramicidin S has a low propensity for resistance development, making it a valuable alternative to traditional antibiotics. However, Phe-gramicidin S also has limitations, including its potential toxicity to eukaryotic cells and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving Phe-gramicidin S. One area of interest is the development of Phe-gramicidin S derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, research is needed to further elucidate the mechanism of action of Phe-gramicidin S and its immunomodulatory effects. Finally, studies are needed to explore the potential of Phe-gramicidin S as a therapeutic agent in the treatment of bacterial infections.
Synthesemethoden
The synthesis of Phe-gramicidin S involves the isolation of the peptide from Bacillus subtilis cultures, followed by purification and characterization. The peptide is synthesized in a nonribosomal manner, with the peptide synthetase complex responsible for the assembly of the peptide chain and the incorporation of the fatty acid tail. The synthesis of Phe-gramicidin S involves several enzymatic steps, including the activation and loading of amino acids onto carrier proteins, the condensation of amino acids, and the modification of the peptide chain with the fatty acid tail.
Wissenschaftliche Forschungsanwendungen
Phe-gramicidin S has been the subject of numerous scientific studies due to its potent antimicrobial activity. Research has shown that Phe-gramicidin S is effective against a wide range of Gram-positive bacteria, including Phe-gramicidin S, making it a potential therapeutic agent in the treatment of bacterial infections. Additionally, studies have shown that Phe-gramicidin S has a low propensity for resistance development, making it an attractive alternative to traditional antibiotics.
Eigenschaften
CAS-Nummer |
112209-92-4 |
|---|---|
Produktname |
Phe-gramicidin S |
Molekularformel |
C60H88N12O10 |
Molekulargewicht |
1137.4 g/mol |
IUPAC-Name |
(3E,21E)-9,27-bis(3-aminopropyl)-3,21-dibenzylidene-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C60H88N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,33-38,41-44,47-50H,15-18,23-32,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/b45-33+,46-34+ |
InChI-Schlüssel |
AARKFFQQFCIDAL-NCOOAAOESA-N |
Isomerische SMILES |
CC(CC1NC(=O)C(NC(=O)C(NC(=O)C2N(C(=O)/C(=C\C3=CC=CC=C3)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C4N(C(=O)/C(=C\C5=CC=CC=C5)/NC1=O)CCC4)C(C)C)CCCN)CC(C)C)CCC2)C(C)C)CCCN)C |
SMILES |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |
Kanonische SMILES |
CC(C)CC1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(=CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC(C)C)CCCN)C(C)C |
Synonyme |
(4,4'-dehydrophenylalanine)gramicidin S Phe-gramicidin S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



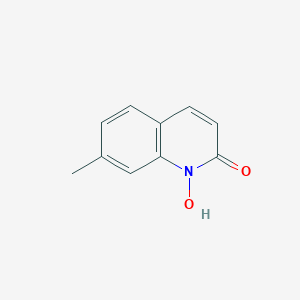

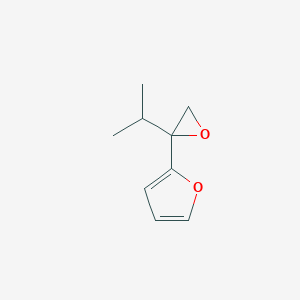
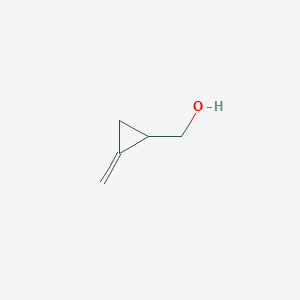
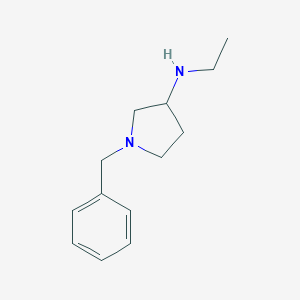

![(2S)-2-Amino-2-[(1R)-2-methylidenecyclopropyl]acetic acid](/img/structure/B50714.png)
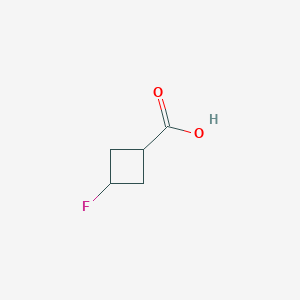
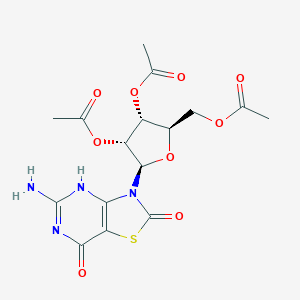
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
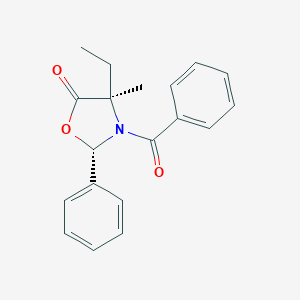
![(S)-2-Amino-2-[(S)-2-methylenecyclopropyl]acetic acid](/img/structure/B50723.png)
